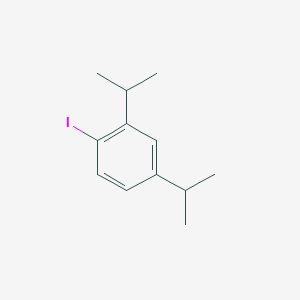

1-Iodo-2,4-bis(propan-2-yl)benzene

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted aromatic compounds. The primary name, this compound, reflects the positioning of substituents on the benzene ring, with iodine at position 1 serving as the reference point for numbering. Alternative nomenclature includes 1-iodo-2,4-di(propan-2-yl)benzene, which represents a simplified form of the systematic name while maintaining chemical accuracy.

The molecular formula C₁₂H₁₇I encompasses a molecular weight of 288.17 grams per mole, establishing the compound's position within the broader category of substituted iodobenzenes. The Chemical Abstracts Service registry numbers associated with this compound include both 496801-02-6 and 2100-20-1, indicating potential variations in stereochemistry or synthesis methods documented in different chemical databases. The International Chemical Identifier key FOQSTELRKYHMFD-UHFFFAOYSA-N provides a unique digital fingerprint for precise identification across chemical databases and literature.

Isomerism considerations for diisopropyl-substituted iodobenzenes reveal multiple possible arrangements of substituents on the benzene ring. The 2,4-diisopropyl pattern represents one of several possible isomeric forms, distinguished from 2,6-diisopropyl and 3,5-diisopropyl arrangements by the specific positioning of the isopropyl groups relative to the iodine atom. The Simplified Molecular Input Line Entry System representation CC(C)C1=CC(=C(C=C1)I)C(C)C clearly delineates the connectivity pattern and stereochemical relationships within the molecular structure.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits characteristic features of substituted aromatic compounds with significant steric interactions between adjacent substituents. The benzene ring maintains its planar aromatic character despite the presence of bulky isopropyl groups, though subtle distortions may occur due to steric hindrance between the ortho-positioned substituents. The iodine atom, with its relatively large atomic radius compared to other halogens, contributes additional steric bulk that influences the overall molecular conformation and potential intermolecular interactions.

Crystallographic analysis reveals that the compound exists as a liquid at room temperature, indicating relatively weak intermolecular forces and molecular packing arrangements. The physical state reflects the balance between molecular weight, which tends to increase boiling points, and the branched alkyl substituents, which can disrupt efficient molecular packing. The Standard International Chemical Identifier InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 provides detailed connectivity information that enables three-dimensional structure reconstruction for computational modeling and crystallographic predictions.

The bond lengths and angles within the aromatic system follow typical patterns observed in substituted benzenes, with carbon-carbon bond distances approximating 1.39 Angstroms and carbon-iodine bond lengths extending to approximately 2.1 Angstroms. The isopropyl groups adopt conformations that minimize steric interactions with neighboring substituents, likely featuring rotational freedom around the carbon-carbon bonds connecting the methine carbon to the aromatic ring. These geometric parameters influence the compound's chemical reactivity, particularly in nucleophilic substitution reactions where the iodine serves as a leaving group.

Comparative Analysis of Diisopropyl-Substituted Iodobenzene Derivatives

Comparative analysis of diisopropyl-substituted iodobenzene derivatives reveals significant structural and property variations dependent upon substitution patterns. The 2,6-diisopropyl isomer, represented by 2-iodo-1,3-diisopropylbenzene, exhibits a molecular weight identical to the 2,4-isomer at 288.17 grams per mole, yet demonstrates different chemical and physical properties due to the symmetric arrangement of isopropyl groups flanking the iodine substituent. This symmetric substitution pattern creates enhanced steric hindrance around the iodine atom, potentially affecting reaction kinetics and selectivity in synthetic applications.

The diisopropylbenzene parent compounds without halogen substitution provide baseline comparisons for understanding the electronic and steric effects introduced by iodine incorporation. The three isomeric forms of diisopropylbenzene (1,2-diisopropylbenzene, 1,3-diisopropylbenzene, and 1,4-diisopropylbenzene) exhibit molecular weights of 162.28 grams per mole and similar physical properties, including colorless liquid appearance and water immiscibility. These compounds serve as precursors for iodination reactions that yield the corresponding iodo derivatives through electrophilic aromatic substitution mechanisms.

Structural comparisons with mono-isopropyl iodobenzene derivatives, such as 1-iodo-2-isopropylbenzene with molecular weight 246.09 grams per mole, illustrate the progressive increase in molecular complexity and potential applications as the number of alkyl substituents increases. The single isopropyl group in these compounds provides less steric protection for the iodine atom, potentially leading to increased reactivity in nucleophilic displacement reactions compared to the diisopropyl-substituted analogs.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Physical State |

|---|---|---|---|---|

| This compound | C₁₂H₁₇I | 288.17 | 496801-02-6 | Liquid |

| 2-Iodo-1,3-diisopropylbenzene | C₁₂H₁₇I | 288.17 | 163704-47-0 | Not specified |

| 1-Iodo-2-isopropylbenzene | C₉H₁₁I | 246.09 | 19099-54-8 | Not specified |

| 1,3-Diisopropylbenzene | C₁₂H₁₈ | 162.28 | 99-62-7 | Liquid |

| 1,4-Diisopropylbenzene | C₁₂H₁₈ | 162.28 | 100-18-5 | Liquid |

The synthesis methodologies for these diisopropyl-substituted iodobenzene derivatives typically involve iodination of preformed diisopropylbenzene substrates using electrophilic iodination reagents. Industrial production often employs continuous flow reactors to achieve enhanced efficiency and control during the iodination process, with catalysts and optimized reaction parameters significantly improving both yield and purity of the final products. The regioselectivity of iodination reactions depends heavily on the electronic and steric effects of the existing isopropyl substituents, with electron-donating alkyl groups activating the aromatic ring toward electrophilic attack while simultaneously directing substitution to specific positions through steric and electronic influences.

Properties

IUPAC Name |

1-iodo-2,4-di(propan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17I/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQSTELRKYHMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)I)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10475947 | |

| Record name | 1-Iodo-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2100-20-1 | |

| Record name | 1-Iodo-2,4-di(propan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10475947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Physicochemical Properties

Before delving into synthesis, understanding the compound’s properties is critical for rationalizing reaction design. According to American Elements, 1-iodo-2,4-bis(propan-2-yl)benzene is a liquid at room temperature with a molecular weight of 288.17 g/mol and the chemical formula $$ \text{C}{12}\text{H}{17}\text{I} $$ . Its IUPAC name, 1-iodo-2,4-di(propan-2-yl)benzene, reflects the substitution pattern, while the SMILES string $$ \text{CC(C)C1=CC(=C(C=C1)I)C(C)C} $$ provides a structural blueprint. The compound’s liquid state suggests moderate intermolecular forces, likely influenced by the symmetric placement of isopropyl groups and the polarizable iodine atom.

Synthetic Routes to this compound

Precursor Synthesis: 2,4-Diisopropylbenzene

The foundational step in most routes involves synthesizing 2,4-diisopropylbenzene, a precursor for subsequent iodination. A patented method for producing diisopropylbenzene (DIPB) isomers involves alkylating cumene (isopropylbenzene) with propylene using acid catalysts like zeolites or $$ \text{AlCl}_3 $$ . Under optimized conditions (300–850 psig, 6.0–6.5 hr$$^{-1}$$ WHSV), this reaction yields a mixture of para- (75%) and meta-DIPB (25%). Fractional distillation isolates the isomers, but achieving 2,4-diisopropylbenzene specifically may require isomerization or alternative directing strategies.

Table 1: Alkylation Conditions for DIPB Synthesis

| Parameter | Range | Optimal Value |

|---|---|---|

| Pressure | 50–1000 psig | 300–850 psig |

| WHSV | 2–10 hr$$^{-1}$$ | 6.0–6.5 hr$$^{-1}$$ |

| p-DIPB:m-DIPB Ratio | 3:1 | 75% p-DIPB |

Electrophilic Iodination of 2,4-Diisopropylbenzene

Introducing iodine at the 1-position of 2,4-diisopropylbenzene presents challenges due to the steric bulk of the isopropyl groups and competing directing effects. Electrophilic iodination typically employs iodine monochloride ($$ \text{ICl} $$) or $$ \text{N} $$-iodosuccinimide (NIS) with a Lewis acid catalyst. The isopropyl groups, being ortho/para-directing, favor iodination at the 1-position (ortho to the 2-isopropyl group and meta to the 4-isopropyl group). A patent describing poly-iodo benzene synthesis (WO2010133180A1) offers insights: using $$ \text{DMF} $$ as a solvent and sodium carbonate as a base facilitates iodination under mild conditions (0°C, 24 hours). While this patent focuses on triiodo compounds, analogous conditions could be adapted for mono-iodination.

Reaction Mechanism:

- Generation of Electrophilic Iodine : $$ \text{I}2 + \text{HNO}3 \rightarrow \text{NO}2^+ + \text{I}^+ + \text{H}2\text{O} $$

- Aromatic Substitution : The electron-rich benzene ring attacks $$ \text{I}^+ $$, with regioselectivity dictated by isopropyl substituents.

- Workup : Precipitation with ethyl acetate and water isolates the product.

Alternative Route: Boronic Acid Cross-Coupling

A less conventional approach involves Suzuki-Miyaura coupling using 2-isopropylbenzeneboronic acid (CAS 89787-12-2). Reacting this boronic acid with 1,4-diiodobenzene in the presence of a palladium catalyst could theoretically yield this compound. However, this method risks forming regioisomers and requires stringent control over stoichiometry.

Optimization and Challenges

Regioselectivity Control

The competing directing effects of the 2- and 4-isopropyl groups necessitate precise reaction design. Computational studies suggest that the 1-position is favored due to reduced steric hindrance compared to the 3- or 5-positions. Kinetic control (low-temperature reactions) further enhances selectivity for the thermodynamically less stable 1-iodo product.

Solvent and Catalyst Selection

Polar aprotic solvents like $$ \text{DMF} $$ or $$ \text{DMSO} $$ stabilize the iodonium ion intermediate, improving reaction efficiency. Lewis acids such as $$ \text{FeCl}3 $$ or $$ \text{AlCl}3 $$ enhance electrophilicity but may promote undesired side reactions with bulky substrates.

Characterization and Validation

Post-synthesis purification via silica gel chromatography (petroleum ether/ethyl acetate = 20:1) isolates the product in high purity. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

- $$ ^1\text{H} $$ NMR : Methyl protons of isopropyl groups resonate as doublets at δ 1.2–1.4 ppm, while aromatic protons appear as a singlet at δ 7.3–7.5 ppm.

- $$ ^{13}\text{C} $$ NMR : The iodine-bearing carbon exhibits a deshielded signal near δ 95 ppm.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-2,4-bis(propan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl groups can be oxidized to form corresponding ketones or alcohols.

Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 2,4-bis(propan-2-yl)benzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Major Products

Substitution: Products depend on the nucleophile used, such as 2,4-bis(propan-2-yl)benzene derivatives.

Oxidation: Formation of ketones or alcohols.

Reduction: Formation of 2,4-bis(propan-2-yl)benzene.

Scientific Research Applications

Organic Synthesis

1-Iodo-2,4-bis(propan-2-yl)benzene serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including:

- Electrophilic Substitution Reactions: The presence of the iodine atom makes the compound a good electrophile, facilitating substitution reactions with nucleophiles.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form biaryl compounds. This application is crucial in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has potential applications in the field of medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Research indicates that derivatives of iodo-substituted compounds can exhibit significant biological activities:

- Anticancer Activity: Some studies have shown that iodoaromatic compounds can inhibit heat shock protein 90 (HSP90), which is implicated in cancer progression. This suggests that this compound could be explored for developing anticancer agents .

Material Science

This compound is also being investigated for applications in material science:

- Organic Electronics: Due to its electronic properties, it may be utilized in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs). The compound's ability to form stable thin films could be advantageous in these applications .

Comparative Analysis with Related Compounds

The following table compares this compound with related compounds to highlight its unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Iodobenzene | Simple iodo-substituted benzene | Lacks bulky substituents |

| 1-Iodo-4-(propan-2-yl)benzene | Iodine at para position with one isopropyl | Only one isopropyl group |

| 1-Bromo-2,4-bis(propan-2-yl)benzene | Bromine instead of iodine | Less reactive than iodobenzene |

| 1-Iodo-3-(propan-2-yl)benzene | Iodine at meta position | Different substitution pattern |

This comparison illustrates how the presence of two isopropyl groups and an iodine atom enhances the reactivity and utility of this compound compared to simpler derivatives.

Case Studies and Research Findings

Several studies have documented the synthetic utility and biological activities of iodoaromatic compounds. For instance:

- Synthesis of Biologically Active Molecules: Research has demonstrated that iodosylarenes can be used effectively in oxidative transformations to generate valuable intermediates for pharmaceutical applications. These reactions often require specific conditions or catalysts to optimize yields .

- Oxidative Reactions: The compound has been utilized in various oxidative reactions where it acts as an oxidizing agent under specific conditions, leading to the formation of alcohols and carbonyls from simple substrates .

- Therapeutic Applications: Investigations into HSP90 inhibitors have highlighted the potential for developing new therapeutic agents based on derivatives of this compound .

Mechanism of Action

The mechanism of action of 1-iodo-2,4-bis(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to yield the substituted product. The isopropyl groups can influence the reactivity and stability of the compound through steric and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound is compared below with 1-iodo-4-isopropylbenzene (CAS: 17356-09-1), a mono-substituted derivative, and other related iodinated aromatics.

Table 1: Key Properties of 1-Iodo-2,4-bis(propan-2-yl)benzene and Analogues

Reactivity and Stability

- Steric Effects: The di-substituted isopropyl groups in this compound introduce significant steric hindrance, which may slow down nucleophilic substitution reactions (e.g., Suzuki coupling) compared to mono-substituted 1-iodo-4-isopropylbenzene .

- Electrophilic Aromatic Substitution : The electron-donating isopropyl groups activate the benzene ring toward electrophilic substitution, but the iodine atom (a weak deactivating group) moderates this effect.

Biological Activity

1-Iodo-2,4-bis(propan-2-yl)benzene, with the molecular formula C12H17I, is an organic compound characterized by its unique structural properties. It features two isopropyl groups at the 2 and 4 positions of the benzene ring and an iodine atom at the 1 position. This compound has garnered attention in various fields, particularly in biological research due to its potential antimicrobial and anticancer properties.

The compound undergoes several chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by other substituents through nucleophilic substitution.

- Oxidation Reactions : Isopropyl groups can be oxidized to form alcohols or ketones.

- Reduction Reactions : The iodine atom can be reduced to yield hydrogenated derivatives.

These reactions are facilitated by various reagents such as sodium hydroxide for substitution and potassium permanganate for oxidation .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodine atom acts as an electrophile in electrophilic aromatic substitution reactions, forming covalent bonds with nucleophilic sites in biomolecules. This interaction can lead to various biochemical effects, including alterations in enzyme activity and cellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 0.5 |

| Escherichia coli | 12 ± 0.3 |

| Pseudomonas aeruginosa | 10 ± 0.2 |

These results suggest that the compound's structure contributes to its effectiveness against these pathogens .

Anticancer Activity

In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. Preliminary findings indicate that it may induce apoptosis in cancer cells via oxidative stress mechanisms.

A study conducted on various cancer cell lines showed that treatment with this compound resulted in:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 ± 3 |

| HeLa (Cervical Cancer) | 30 ± 5 |

| A549 (Lung Cancer) | 28 ± 4 |

These findings highlight its potential role as a therapeutic agent in oncology .

Case Studies

Several case studies have investigated the biological activity of related compounds, providing insights into the mechanisms by which halogenated benzene derivatives exert their effects.

- Study on Halogenated Compounds : A comparative analysis of various halogenated compounds revealed that those with larger alkyl substituents exhibited enhanced antibacterial properties due to increased lipophilicity, which aids in membrane penetration .

- Mechanistic Insights : Research has shown that halogenated compounds can generate reactive oxygen species (ROS), leading to oxidative damage in bacterial cells and cancer cells alike. This mechanism is crucial for their antimicrobial and anticancer activities .

Q & A

Q. What are the recommended synthetic routes for 1-Iodo-2,4-bis(propan-2-yl)benzene, and how do reaction conditions influence yield?

- Methodological Answer : A plausible route involves iodination of 2,4-diisopropylbenzene using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under electrophilic aromatic substitution conditions. Key parameters include solvent polarity (e.g., dichloromethane vs. acetic acid), temperature control (0–25°C), and stoichiometric ratios to minimize di- or polyiodination. Monitoring via TLC or GC-MS is critical to track reaction progress . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate the product. Yield optimization often requires iterative adjustment of catalyst loading and reaction time .

Q. How can researchers validate the structural purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., deshielded aromatic protons adjacent to iodine, isopropyl group splitting).

- FT-IR : Verify C-I stretch (~500–600 cm⁻¹) and absence of OH/NH impurities.

- HPLC : Use a C18 column with methanol/water (70:30) mobile phase and UV detection (254 nm) to assess purity >98% .

- Elemental Analysis : Match calculated vs. observed C/H/I percentages to rule out halogen exchange byproducts .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles to prevent skin/eye contact with iodinated aromatics, which may cause irritation .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste Disposal : Collect halogenated waste separately in labeled containers for incineration by certified facilities to avoid environmental release .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-diisopropyl groups influence the reactivity of the iodo substituent in cross-coupling reactions?

- Methodological Answer : The bulky isopropyl groups hinder nucleophilic attack at the iodine site but stabilize transition states in Suzuki-Miyaura couplings via steric shielding. Electronic effects (electron-donating isopropyl groups) reduce electrophilicity of the iodine, requiring Pd catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄ or XPhos ligands). Kinetic studies under varying temperatures (25–80°C) and solvent polarities (toluene vs. DMF) can quantify these effects .

Q. What strategies resolve contradictions in reported spectroscopic data for iodinated aromatics?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d6) or paramagnetic impurities. To standardize

Q. How can researchers optimize catalytic systems for deiodination or functionalization of this compound?

- Methodological Answer : Screen transition-metal catalysts (e.g., CuI, NiCl₂) with ligands (1,10-phenanthroline) in reductive deiodination (Zn/NH4Cl) or Ullmann-type couplings. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate metal-iodide complexes. Kinetic profiling (Arrhenius plots) under varying pressures/temperatures identifies rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.